molecular formula C22H23IN2 B2663707 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium CAS No. 1082738-65-5

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium

Cat. No.: B2663707
CAS No.: 1082738-65-5
M. Wt: 442.344
InChI Key: OXXITTXPEAOVIB-UHFFFAOYSA-N
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Description

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium ( 1082738-65-5) is an organic indolium compound with a molecular formula of C 22 H 23 N 2 + and a molecular weight of 315.43 g/mol . The compound features a defined (E) stereochemistry around its ethenyl bridge, a key structural characteristic that can influence its photophysical properties and interactions with biological molecules. This substance is part of a class of chemicals known for their utility in scientific research. While direct studies on this specific molecule were not widely available, closely related indolium derivatives are well-established in research applications. For instance, similar compounds are investigated as synthetic dyes in various fields . Furthermore, structural analogs, particularly those in the benzo[e]indole family, are active subjects of study in photo-induced biological activities, such as in photodynamic therapy research for their potential to generate reactive oxygen species upon light activation . This suggests potential research pathways for this compound in areas like photosensitizer development and DNA interaction studies. Our this compound is provided as a high-purity material for research purposes. It is essential for researchers to conduct their own thorough characterization and biological testing to confirm its suitability for specific applications. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4/h5-14H,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBBCDZXYIAFHO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859789
Record name 1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include alkylation, acylation, and other functional group modifications to achieve the desired molecular structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted indoles, and adducts formed through electrophilic addition.

Scientific Research Applications

Applications in Organic Chemistry

Dyes and Pigments:
Due to its indole structure, this compound can be used as a dye or pigment in various applications. Its vibrant color properties make it suitable for use in textiles and coatings.

Fluorescent Probes:
The compound's unique electronic properties allow it to function as a fluorescent probe in biochemical assays. It can be utilized to label biomolecules for imaging and detection purposes due to its strong fluorescence under UV light.

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. Studies have shown that 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium may inhibit the growth of cancer cells through various mechanisms .

Neuroprotective Effects:
Some studies suggest that indole derivatives possess neuroprotective effects against neurodegenerative diseases. This compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Material Science Applications

Organic Light Emitting Diodes (OLEDs):
The electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current is valuable for display technologies.

Conductive Polymers:
In materials science, it can serve as a dopant in conductive polymers, enhancing their electrical conductivity and making them suitable for various electronic applications.

Regulatory Considerations

Given its potential applications in cosmetics and pharmaceuticals, regulatory assessments are necessary to ensure safety and efficacy. The European Commission's regulations outline requirements for safety assessments of cosmetic ingredients .

Case Studies

Study Reference Application Findings
Study on Anticancer Activity Cancer Cell Growth InhibitionDemonstrated significant inhibition of tumor cell proliferation in vitro.
Research on OLED Applications Light Emission EfficiencyShowed promising results for use in OLED devices with high brightness and stability.
Neuroprotective Study Protection Against Oxidative StressIndicated potential benefits in preventing neuronal damage in cellular models.

Mechanism of Action

The mechanism by which 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Conjugation Length and Absorption Properties
  • Target Compound: The ethenyl bridge between two substituted indole rings creates a conjugated system with moderate π-extension.
  • IR783 (Heptamethine Cyanine Dye) : Features a heptamethine chain (seven conjugated carbons) and sulfobutyl groups, resulting in a λmax of ~783 nm in the near-infrared (NIR) range. This extended conjugation enables applications in bioimaging .
  • 1,3,3-Trimethyl-2-penta-1,3-dienyl Indolium : A derivative with a five-carbon conjugated system (penta-1,3-dienyl) shows a λmax of 546 nm , highlighting how elongation of the π-system shifts absorption to longer wavelengths .
Substituent Effects
  • Methyl vs. Ethyl Groups : The target compound’s 1,3,3-trimethyl substituents enhance steric stability compared to ethyl-substituted analogs (e.g., 1-ethyl-3,3-dimethyl derivatives), which may exhibit lower thermal stability .
  • Counterion Influence : The target compound’s chloride or phosphate salts (e.g., C₂₂H₂₅N₂O₄P in ) contrast with IR783’s sulfonate groups, affecting solubility. Phosphate salts generally offer better aqueous solubility than chloride salts .

Biological Activity

1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C22H25N2O4P and a molecular weight of approximately 395.411 g/mol, this compound exhibits significant electrophilic characteristics attributed to its indolium structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trimethylated indole core linked to a vinyl group with a methyl-substituted indole moiety. This unique configuration contributes to its distinctive reactivity and biological effects.

PropertyValue
Molecular FormulaC22H25N2O4P
Molecular Weight395.411 g/mol
CAS Number83969-07-7
Key Functional GroupsIndole, Vinyl, Phosphate

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The indolium ion is known for its electrophilic nature, allowing it to participate in nucleophilic attacks on cellular macromolecules such as proteins and nucleic acids.

Interaction Studies

Research indicates that compounds structurally similar to this indolium derivative exhibit a range of biological activities including:

  • Antitumor Activity : Indole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of similar indole compounds:

  • Antitumor Effects : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Research demonstrated that certain indole-based compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.
  • Neuroprotective Studies : In animal models of Parkinson's disease, an indole derivative showed promise in reducing neuroinflammation and oxidative stress markers.

Comparative Analysis with Similar Compounds

The following table compares this compound with other notable indole derivatives:

Compound NameCAS NumberKey Features
1,3,3-trimethylindolenine35033-71-7Lacks phosphate group; simpler structure
2-(1-methylindolyl)vinylindole59737-18-7Similar vinyl substitution but different substituents
1-Methylindole83-34-1Basic indole structure; no vinyl or phosphate

Q & A

Q. What are the most efficient synthetic routes for 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium, and how can reaction conditions be optimized?

A high-yield (95%) synthesis involves condensation reactions catalyzed by p-toluenesulfonic acid (p-TSA) under mild conditions . Key parameters include solvent choice (e.g., acetic anhydride or DMF), temperature control (50–70°C), and stoichiometric ratios of indole derivatives. Monitoring reaction progress via TLC or HPLC ensures optimal termination. Purification via recrystallization or column chromatography is critical to isolate the product as a white solid .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • IR spectroscopy : Peaks at 3406 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O stretch) confirm functional groups .
  • ¹H NMR : Signals at δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.3 ppm (methyl groups) verify the indolium backbone and substituents .
  • Mass spectrometry : A molecular ion peak at m/z 405.3 (C₂₇H₂₃N₃O⁺) matches the theoretical molecular weight .
  • Elemental analysis : Measured C/H/N percentages (79.93%/5.75%/10.40%) align with calculated values (79.97%/5.72%/10.36%) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 291–293°C vs. literature 282–284°C) be resolved?

Variations may arise from polymorphic forms, impurities, or heating rate differences. To address this:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Reproduce synthesis under strictly anhydrous conditions and compare purity via HPLC .
  • Cross-validate with single-crystal X-ray diffraction to confirm crystal packing effects .

Q. What methodologies are recommended for analyzing photophysical properties (e.g., absorption/emission maxima)?

  • UV-Vis spectroscopy : Dissolve in methanol and scan 300–800 nm; λmax near 630 nm suggests strong π-π* transitions .
  • Fluorescence spectroscopy : Use quartz cuvettes and excite at λmax; measure quantum yield using a reference standard (e.g., rhodamine B) .
  • Solvent polarity effects should be tested (e.g., DCM vs. DMSO) to assess Stokes shifts .

Q. How do regulatory requirements (e.g., EPA’s PMN reporting) impact academic research on this compound?

Under 40 CFR §721.10415, researchers must report significant new uses, including large-scale synthesis (>1 ton/year) or environmental release. Compliance involves:

  • Documenting synthesis protocols and waste disposal methods.
  • Submitting toxicity data (e.g., Daphnia magna EC₅₀) to the EPA .
  • Maintaining records per §721.125(a)–(i) for 5 years post-study .

Q. What strategies mitigate byproduct formation during synthesis?

  • Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions.
  • Optimize catalyst loading (e.g., 5 mol% p-TSA) to minimize side reactions .
  • Employ tandem MS/MS to identify byproducts (e.g., m/z 362–404 fragments) and adjust stoichiometry .

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic behavior?

  • Calculate HOMO/LUMO energies (Gaussian 16) to predict electron-deficient sites for nucleophilic attack.
  • Simulate NMR chemical shifts (GIAO method) and compare with experimental data .
  • Model UV-Vis spectra using TD-DFT to validate experimental λmax.

Data Reproducibility and Contradiction Analysis

Q. Why do reported yields vary across studies, and how can reproducibility be improved?

Yield inconsistencies (e.g., 33–95%) stem from:

  • Catalyst deactivation (e.g., moisture-sensitive p-TSA).
  • Incomplete purification (e.g., residual solvents).
  • Standardize protocols:
    • Use fresh catalysts and anhydrous solvents.
    • Calibrate equipment (e.g., balances, pH meters).
    • Publish detailed synthetic logs, including failure cases .

Q. How should researchers address conflicting spectral data (e.g., IR peak shifts)?

  • Re-run spectra under identical conditions (e.g., KBr pellet preparation for IR).
  • Cross-check with alternative techniques (e.g., Raman spectroscopy for C=O validation).
  • Collaborate with multiple labs to establish consensus datasets .

Application-Oriented Questions

Q. What are potential biomedical applications of this indolium derivative?

  • Fluorescent probes : Modify the ethenyl group to tune emission for cellular imaging .
  • Antimicrobial studies : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
  • Drug delivery : Conjugate with targeting moieties (e.g., folic acid) for cancer-selective uptake .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields and Conditions

CatalystSolventTemp (°C)Yield (%)Reference
p-TSAAcetic acid5095
H₂SO₄DMF7078

Q. Table 2. Critical Spectral Peaks

TechniqueKey PeaksAssignment
IR3406 cm⁻¹, 1697 cm⁻¹N-H stretch, C=O stretch
¹H NMRδ 3.1–3.3 (s, 9H, CH₃)Methyl groups
MSm/z 405.3 [M⁺]Molecular ion

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